molecular formula C6H10N2O2 B1640332 2,5-Piperazinedione, 3-ethyl-, (3R)-

2,5-Piperazinedione, 3-ethyl-, (3R)-

Cat. No.: B1640332
M. Wt: 142.16 g/mol
InChI Key: JRPRGWJKMWJPHB-SCSAIBSYSA-N
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Description

Overview of the 2,5-Diketopiperazine Scaffold in Chemical and Biological Research

The 2,5-diketopiperazine (DKP) scaffold is a six-membered ring containing two amide bonds, which can be considered the smallest cyclic dipeptides. nih.govnih.govwikipedia.org This core structure is prevalent in a multitude of natural products derived from various organisms, including bacteria, fungi, plants, and animals. nih.govacs.orgresearchgate.net The widespread occurrence of the DKP motif in nature is a testament to its evolutionary significance and diverse biological roles. acs.org

DKPs are recognized as "privileged structures" in medicinal chemistry due to their unique combination of properties. nih.govwustl.edu They possess a conformationally constrained and nearly planar scaffold that is stable to proteolytic degradation, a significant advantage over their linear peptide counterparts. wikipedia.orgmdpi.com This stability, coupled with the ability to introduce chemical diversity at multiple positions, allows DKPs to interact with a wide array of biological targets. wikipedia.orgmdpi.com

The biological activities attributed to DKP derivatives are extensive and varied, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netacs.org For instance, some DKPs have shown potent activity against various cancers and bacterial infections. nih.gov Furthermore, the DKP framework has been utilized in the development of cell-penetrating peptides, acting as shuttles for anti-cancer drugs. rsc.orgrsc.org The synthesis of DKPs can be achieved through several methods, including the cyclization of dipeptides, which is the most common approach. wikipedia.orgorganic-chemistry.org Solid-phase and microwave-assisted syntheses have also been developed to expedite the creation of DKP libraries for drug discovery. nih.gov

Biological ActivityExamples of DKP DerivativesSource Organisms/Context
AnticancerPlinabulin (NPI-2358), Piperafizine B, XR334Marine-derived, Fungi nih.govmdpi.com
Antimicrobial/AntibacterialBicyclomycin, Guanidine- and amidine-containing DKPsBacteria nih.govnih.gov
AntiviralCyclo(L-Ala-L-Leu)Fungi, Bacteria nih.govbioaustralis.com
NeuroprotectiveCyclo(L-His-L-Pro)Metabolite of Thyrotropin-Releasing Hormone (TRH) wikipedia.org
Quorum-Sensing SignalingCyclo(L-Val-L-Pro)Marine microorganisms, Pseudomonas aeruginosa wikipedia.org

Importance of Chiral 2,5-Piperazinedione (B512043) Derivatives in Stereoselective Studies

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology, often leading to significant differences in the biological activity of stereoisomers. youtube.com In the context of 2,5-diketopiperazines, the stereochemistry at the α-carbons (C-3 and C-6) plays a crucial role in determining their three-dimensional structure and, consequently, their interaction with biological targets. acs.orgnih.gov The majority of naturally occurring DKPs are formed from L-amino acids, resulting in a cis configuration. wikipedia.org

Stereoselective studies of chiral DKP derivatives are vital for several reasons. Firstly, the different stereoisomers of a DKP can exhibit distinct biological activities. For example, studies on antimicrobial DKPs have shown that stereochemistry can modulate their efficacy. acs.orgnih.gov The spatial arrangement of substituents affects how the molecule interacts with chiral biological structures like proteins and membranes. nih.gov

Secondly, the development of enantioselective synthetic methods for chiral DKPs is a significant area of research. core.ac.ukacs.orgnih.gov These methods aim to produce specific stereoisomers in high purity, which is essential for pharmacological studies and the development of new therapeutic agents. Techniques such as asymmetric hydrogenation and the use of chiral catalysts have been employed to achieve high enantioselectivities in the synthesis of chiral DKPs. acs.orgnih.gov The ability to control the stereochemistry allows for a more profound understanding of structure-activity relationships (SAR). wustl.edu

Finally, chiral DKPs serve as valuable tools in stereoselective synthesis. They can be used as chiral building blocks or templates to control the stereochemistry of subsequent reactions. rsc.organu.edu.au For instance, chiral piperazine-2,5-dione derivatives have been investigated as effective and selective inhibitors of α-glucosidase, with their inhibitory potential being dependent on their stereochemistry. nih.gov

Study AreaKey Findings/SignificanceExample Compound(s)/Method
Biological ActivityStereochemistry modulates antimicrobial and cytotoxic behavior. acs.orgmdpi.comDiastereomers of arginine-derived DKPs acs.org
Enantioselective SynthesisDevelopment of methods to produce specific stereoisomers with high purity. acs.orgnih.govAsymmetric hydrogenation using Rh/f-spiroPhos complex nih.gov
Enzyme InhibitionChiral DKPs can act as selective enzyme inhibitors. nih.govChiral piperazine-2,5-dione derivatives as α-glucosidase inhibitors nih.gov
Asymmetric SynthesisUse as chiral auxiliaries or templates in synthesis. rsc.orgresearchgate.netDiels-Alder reactions of chiral methylidene piperazine-2,5-diones anu.edu.au

Positioning of 2,5-Piperazinedione, 3-ethyl-, (3R)- within the Broader Diketopiperazine Research Landscape

While extensive research has been conducted on the broader class of 2,5-diketopiperazines, specific information on 2,5-Piperazinedione, 3-ethyl-, (3R)- is less prevalent in the readily available scientific literature. Its structure, featuring a single ethyl substituent at the C-3 position with a defined (3R)-stereochemistry, places it as a relatively simple chiral DKP.

The academic interest in this particular compound would likely stem from its potential use in several key areas of DKP research:

Stereoselective Synthesis and Methodology Development: As a fundamental chiral building block, the synthesis of 2,5-Piperazinedione, 3-ethyl-, (3R)- could serve as a model system for developing and validating new enantioselective synthetic routes. The simplicity of the ethyl group allows for a clear assessment of the stereochemical control exerted by a given synthetic method.

Structure-Activity Relationship (SAR) Studies: In the context of discovering new bioactive molecules, 2,5-Piperazinedione, 3-ethyl-, (3R)- could be a valuable starting point or a component of a larger library of DKP derivatives. By systematically modifying the structure, for example, by introducing substituents at other positions or by comparing its activity to its (3S)-enantiomer, researchers can elucidate critical structural features required for a specific biological effect.

Probing Biological Interactions: The defined stereochemistry of 2,5-Piperazinedione, 3-ethyl-, (3R)- makes it a useful probe for investigating the chiral recognition mechanisms of biological systems, such as enzyme active sites or receptor binding pockets. Comparing its binding affinity or biological activity with its enantiomer and other closely related analogs can provide insights into the specific steric and electronic interactions that govern molecular recognition.

While specific studies focusing solely on 2,5-Piperazinedione, 3-ethyl-, (3R)- are not prominently documented, its structural features firmly place it as a relevant molecule for advancing the fundamental understanding and application of chiral 2,5-diketopiperazines in chemistry and biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(3R)-3-ethylpiperazine-2,5-dione

InChI

InChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)/t4-/m1/s1

InChI Key

JRPRGWJKMWJPHB-SCSAIBSYSA-N

SMILES

CCC1C(=O)NCC(=O)N1

Isomeric SMILES

CC[C@@H]1C(=O)NCC(=O)N1

Canonical SMILES

CCC1C(=O)NCC(=O)N1

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 2,5 Piperazinedione Derivatives

Isolation and Characterization from Diverse Biological Sources Relevant to Diketopiperazines

The ubiquity of diketopiperazines in nature is underscored by their isolation from a wide spectrum of biological sources. Researchers have successfully characterized these compounds from bacteria, fungi, marine organisms, plants, and lichens. mdpi.com Marine ecosystems, in particular, have proven to be a rich reservoir of novel DKP structures. nih.govmdpi.comnih.gov

Microorganisms are prolific producers of 2,5-diketopiperazines. rsc.orgnsf.gov These compounds are common secondary metabolites found in fermentation broths and cultures of both bacteria and fungi. wikipedia.org The isolation process typically involves extraction from the culture medium or microbial cells, followed by chromatographic purification to isolate individual compounds. mdpi.com

Numerous DKPs have been identified from various microbial genera. For instance, the fungus Aspergillus fumigatus is known to produce several diketopiperazines. nih.govnih.gov Bacteria, including both Gram-negative and Gram-positive species, are also significant sources. nih.gov Genera such as Streptomyces, Vibrio, and Bacillus have been shown to produce DKPs like cyclo-(L-Phe-L-Pro). mdpi.comresearchgate.net The marine environment is a particularly fertile ground for discovering microbial DKPs; actinomycetes and fungi derived from marine sediments and organisms are noted for their production of these compounds. nih.govresearchgate.net

Below is a table summarizing examples of microbially produced diketopiperazines and their sources.

Diketopiperazine CompoundProducing MicroorganismSource Type
Brevianamide (B1173143) F (cyclo(L-Trp-L-Pro))Penicillium brevicompactumFungus
VerruculogenAspergillus fumigatusFungus
Spirotryprostatin BAspergillus fumigatusFungus
Cyclo-(L-Phe-L-Pro)Bacillus horneckiae-like strainBacterium mdpi.com
Photopiperazines A–DStreptomyces sp.Bacterium (Actinomycete) mdpi.com
PiperazinedioneStreptomyces griseoluteusBacterium nih.gov

Beyond the microbial world, 2,5-diketopiperazines have been isolated from a variety of other natural systems. Marine invertebrates, such as sponges, tunicates (ascidians), and gorgonians, are known to harbor these compounds. mdpi.comnih.gov It is often debated whether these organisms produce the DKPs themselves or if they originate from symbiotic microorganisms. mdpi.com Additionally, DKPs have been found in red algae and plants. mdpi.comnih.gov This widespread distribution highlights the significant ecological roles these molecules may play.

Enzymatic Mechanisms Governing Diketopiperazine Formation

The biosynthesis of the 2,5-diketopiperazine scaffold is primarily governed by two distinct families of enzymes: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). nih.govacs.orgnih.gov These enzymatic systems provide the molecular machinery for the cyclization of two amino acid precursors.

For a long time, non-ribosomal peptide synthetases were the only known enzymatic route for DKP synthesis. acs.org NRPSs are large, multimodular enzymes that function as molecular assembly lines to produce peptides without the use of ribosomes. acs.org In the context of DKP formation, a typical NRPS consists of two modules, each responsible for activating and incorporating one amino acid. The synthesis generally concludes with a terminal condensation/cyclization domain that releases the dipeptide from the enzyme as a cyclic DKP. nih.gov NRPS-mediated pathways are particularly common in fungi. nih.gov

A significant breakthrough in understanding DKP biosynthesis was the discovery of cyclodipeptide synthases (CDPSs). nih.govacs.org Unlike the massive NRPS complexes, CDPSs are smaller, single-domain enzymes. acs.org Their mechanism is fundamentally different from that of NRPSs. CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, and divert them into secondary metabolism. rsc.orgnih.govresearchgate.net

The catalytic cycle of a CDPS, such as AlbC, involves a ping-pong mechanism. First, the aminoacyl moiety from one aa-tRNA is transferred to a serine residue in the enzyme's active site. acs.org This is followed by the binding of a second aa-tRNA, whose aminoacyl group then forms a peptide bond with the enzyme-tethered first amino acid. The resulting dipeptidyl intermediate undergoes an intramolecular cyclization, which forms the diketopiperazine ring and releases the final product from the enzyme. acs.org This pathway effectively bridges primary and secondary metabolism and is found predominantly in bacteria. nih.govnih.gov

Biosynthetic Precursors and Pathways Relevant to Alkyl-Substituted Diketopiperazinediones

The vast structural diversity of natural diketopiperazines, including the presence of various alkyl substitutions, is a direct consequence of the range of precursor molecules available for their synthesis. The core DKP structure is formed from two α-amino acids; therefore, the identity of the side chains on these amino acids determines the final substitution pattern of the piperazinedione ring. researchgate.net

For an alkyl-substituted DKP such as 2,5-Piperazinedione (B512043), 3-ethyl-, (3R)-, the biosynthetic pathway would require the incorporation of an amino acid with an ethyl side chain. This could be a non-proteinogenic amino acid like α-aminobutyric acid. The enzymatic machinery, whether an NRPS or a CDPS, must be capable of recognizing and activating this specific amino acid precursor.

The biosynthesis of the necessary precursors is a key step. Organisms may produce unconventional amino acids through dedicated metabolic pathways that modify common proteinogenic amino acids. Once synthesized, these precursors are loaded onto the NRPS or CDPS assembly line. For example, the formation of pulcherriminic acid by Bacillus subtilis involves a CDPS (YvmC) that specifically utilizes two molecules of L-leucine, an alkyl-substituted amino acid, to form the initial DKP scaffold, which is then further modified. nih.govresearchgate.net This illustrates the principle that the specificity of the synthesizing enzymes for particular amino acid substrates is the primary determinant of the final structure of the diketopiperazine product.

Spectroscopic and Stereochemical Analysis of 2,5 Piperazinedione, 3 Ethyl , 3r and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled. chemrxiv.org

The ¹H NMR spectrum of 2,5-Piperazinedione (B512043), 3-ethyl-, (3R)- provides detailed information about the chemical environment of each proton. The spectrum is expected to show distinct signals for the protons of the ethyl group and the piperazinedione ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl (-CH₃) protons, which in turn appear as a triplet. The protons on the heterocyclic ring include a methine proton at the C-3 position, a methylene group at the C-6 position, and two N-H protons. chemrxiv.org The chemical shifts are influenced by adjacent functional groups, such as the carbonyls and nitrogen atoms in the ring. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shift Data for 2,5-Piperazinedione, 3-ethyl-, (3R)- Data are estimated based on analyses of similar piperazinedione derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl -CH₃~ 0.9 - 1.1Triplet (t)~ 7.0 - 7.5
Ethyl -CH₂~ 1.8 - 2.0Quartet (q)~ 7.0 - 7.5
Ring H-3~ 4.0 - 4.2Multiplet (m)-
Ring H-6~ 3.8 - 4.0Doublet of doublets (dd)-
Ring H-6'~ 3.2 - 3.4Doublet of doublets (dd)-
N-H (amide)~ 7.5 - 8.5Broad singlet (br s)-

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For 2,5-Piperazinedione, 3-ethyl-, (3R)-, six distinct carbon signals are expected. Two signals in the downfield region (165-175 ppm) are characteristic of the amide carbonyl carbons (C-2 and C-5). The signals for the α-carbons (C-3 and C-6) appear in the mid-field region, while the aliphatic carbons of the ethyl group are found in the upfield region of the spectrum. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for 2,5-Piperazinedione, 3-ethyl-, (3R)- Data are estimated based on analyses of similar piperazinedione derivatives. nih.gov

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C-2, C-5)~ 165 - 170
α-Carbon (C-3)~ 55 - 60
α-Carbon (C-6)~ 42 - 47
Ethyl -CH₂~ 25 - 30
Ethyl -CH₃~ 9 - 12

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this molecule, COSY would show a cross-peak between the ethyl -CH₂ and -CH₃ protons, confirming the ethyl fragment. It would also reveal couplings between the C-3 methine proton and the adjacent N-H proton, as well as geminal coupling between the C-6 methylene protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH coupling). sdsu.edu This allows for the direct assignment of each carbon atom that bears protons. For example, the proton signal for the ethyl -CH₃ at ~1.0 ppm would correlate with the carbon signal at ~10 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). sdsu.edu This is vital for piecing together the molecular framework. Key correlations would include the ethyl protons showing cross-peaks to the C-3 and C-2 carbons, and the H-6 protons correlating with the C-5 carbonyl carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. science.gov NOESY is particularly useful for determining relative stereochemistry. For instance, it can show correlations between the ethyl group protons and specific protons on the piperazinedione ring, helping to define the ring's conformation and the orientation of the substituent. chemrxiv.org

Table 3: Expected Key 2D NMR Correlations for 2,5-Piperazinedione, 3-ethyl-, (3R)-

2D NMR ExperimentExpected Key CorrelationsInformation Gained
COSY Ethyl -CH₂ ↔ Ethyl -CH₃Confirms ethyl group connectivity
H-3 ↔ N-HConfirms neighboring relationship
HSQC Ethyl -CH₂ ↔ C-ethyl-CH₂Assigns ethyl methylene carbon
H-3 ↔ C-3Assigns C-3 carbon
HMBC Ethyl -CH₃ → C-3, C-ethyl-CH₂Confirms attachment of ethyl group to C-3
H-3 → C-2, C-5 (carbonyls)Confirms position adjacent to carbonyls
NOESY H-3 ↔ H-6 (axial/equatorial)Provides data on ring conformation and relative stereochemistry

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. For 2,5-Piperazinedione, 3-ethyl-, (3R)- (C₆H₁₀N₂O₂), the calculated molecular weight is approximately 142.14 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 143. The fragmentation of 2,5-piperazinediones is well-characterized and typically involves the cleavage of the heterocyclic ring. researchgate.netresearchgate.net Common fragmentation pathways include the loss of carbon monoxide (CO), cleavage of the amide bonds, and loss of the side chain. researchgate.netlibretexts.org

Table 4: Predicted Mass Spectrometry Fragments for 2,5-Piperazinedione, 3-ethyl-, (3R)-

m/z ValueProposed Fragment IonDescription
143[C₆H₁₀N₂O₂ + H]⁺Protonated Molecular Ion
115[M+H - CO]⁺Loss of carbon monoxide
114[M - C₂H₄]⁺Loss of ethene from ethyl group
86[M+H - HNCO - C₂H₄]⁺Ring cleavage and loss of isocyanic acid and ethene
70[C₄H₆N₂]⁺Ring fragment after loss of side chain and carbonyls
57[C₃H₅O]⁺Acylium ion from ring cleavage

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's stereochemistry. nih.gov

For α-amino acid derivatives like 2,5-piperazinediones, the n → π* transition of the amide chromophore, typically occurring between 210-250 nm, is particularly informative. rsc.org The sign of the Cotton effect in this region can often be correlated with the absolute configuration at the α-carbon. researchgate.net Based on studies of analogous (3R)-substituted diketopiperazines, the (3R)- configuration of 2,5-Piperazinedione, 3-ethyl-, (3R)- is expected to exhibit a specific ECD spectrum. mdpi.com The absolute configuration is definitively assigned by comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. nih.govfrontiersin.org

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including absolute stereochemistry, in the solid state. csu.edu.au This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions.

While a specific crystal structure for 2,5-Piperazinedione, 3-ethyl-, (3R)- is not detailed in the provided sources, analysis of analogous piperazine-2,5-dione derivatives reveals common structural features. chemrxiv.orgresearchgate.net The six-membered diketopiperazine ring typically adopts a flattened boat or twist-boat conformation rather than a perfect plane, with the amide bonds possessing significant double-bond character. researchgate.net The analysis confirms the connectivity and provides precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net For a chiral compound, successful crystallographic analysis using anomalous dispersion effects can provide an unequivocal confirmation of the (3R)- absolute configuration. csu.edu.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule, such as 2,5-Piperazinedione, 3-ethyl-, (3R)-. The IR spectrum provides valuable information based on the absorption of infrared radiation by specific molecular vibrations. The core structure of 2,5-piperazinedione, a cyclic dipeptide (or diketopiperazine), is characterized by two secondary amide (lactam) groups within a six-membered ring.

The key functional groups in 2,5-Piperazinedione, 3-ethyl-, (3R)- and its analogs that can be identified using IR spectroscopy are the N-H group of the amide, the C=O group (amide I band), and the C-N group (amide II band), as well as the C-H bonds of the ethyl substituent and the piperazinedione ring.

Key IR absorption bands for piperazinedione derivatives are consistently reported in the literature. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. For instance, studies on various substituted piperazine-2,5-diones have reported N-H absorption bands around 3193 cm⁻¹ and 3266 cm⁻¹ csu.edu.aumdpi.com. The exact position and shape of this band can be influenced by hydrogen bonding.

The most intense and characteristic absorption in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration, also known as the amide I band. This band is typically observed in the range of 1650-1700 cm⁻¹. Research on piperazine-2,5-dione derivatives shows strong absorption peaks for the carbonyl group at approximately 1679 cm⁻¹ and 1683 cm⁻¹ csu.edu.aumdpi.com. The presence of this strong band is a clear indicator of the diketopiperazine structure. Additional bands related to C=C double bonds, if present in analogs, may appear near 1630 cm⁻¹ csu.edu.au.

The following table summarizes the characteristic IR absorption frequencies for the primary functional groups found in 2,5-Piperazinedione, 3-ethyl-, (3R)- and related analogs.

Functional GroupType of VibrationTypical Frequency Range (cm⁻¹)Reported Values (cm⁻¹)
Amide N-HStretch3200 - 34003266, 3193 csu.edu.aumdpi.com
Amide C=O (Amide I)Stretch1650 - 17001683, 1679 csu.edu.aumdpi.com
Alkane C-HStretch2850 - 30002940, 2836 csu.edu.au

These characteristic frequencies allow for the rapid confirmation of the piperazinedione scaffold and the presence of its core functional groups in synthetic or isolated products.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, purification, and purity assessment of 2,5-Piperazinedione, 3-ethyl-, (3R)- and its analogs. Given the potential for diastereomers and enantiomers in substituted piperazinediones, as well as the presence of impurities from synthesis, a variety of chromatographic techniques are employed. csu.edu.au

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of piperazine (B1678402) derivatives. unodc.org Reversed-phase HPLC (RP-HPLC) is particularly common for purity evaluation. nih.gov In this method, a nonpolar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. unodc.orgnih.gov This setup allows for the efficient separation of the target compound from starting materials, by-products, and degradation products. researchgate.net Detection is typically achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs UV light. nih.gov

For preparative separation and purification, flash column chromatography is frequently utilized. chemrxiv.org This technique often uses silica gel (SiO₂) as the stationary phase with a less polar mobile phase, such as a gradient mixture of dichloromethane (B109758) and acetone. csu.edu.au However, the separation of diastereomers of piperazinedione derivatives can be challenging due to similar Rf values and the potential for compounds to bind irreversibly to the silica stationary phase. csu.edu.au In some cases, multiple chromatographic attempts or alternative techniques like size-exclusion chromatography may be necessary to isolate pure isomers. chemrxiv.org

Due to the chiral nature of 2,5-Piperazinedione, 3-ethyl-, (3R)-, methods for enantioselective separation are crucial for determining enantiomeric purity. Chiral HPLC, using chiral stationary phases (CSPs), is a well-established technique for this purpose. mdpi.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALCEL®), are effective in resolving enantiomers under normal-phase conditions. mdpi.com Another advanced technique, capillary electrophoresis (CE), offers high efficiency and requires minimal sample and solvent, presenting a viable alternative to HPLC for chiral separations, often using cyclodextrins as chiral selectors. mdpi.comscielo.org.mx

The table below outlines common chromatographic methods applied to the analysis of piperazinedione analogs.

TechniqueStationary PhaseTypical Mobile PhasePurpose
Flash Column ChromatographySilica Gel (SiO₂)Dichloromethane/Acetone GradientPreparative Purification, Isomer Separation csu.edu.auchemrxiv.org
Reversed-Phase HPLC (RP-HPLC)C18 (Octadecyl Silica)Acetonitrile/Phosphate BufferPurity Assessment, Quantitative Analysis unodc.orgnih.govresearchgate.net
Chiral HPLCPolysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate))Hexane/IsopropanolEnantiomeric Separation, Chiral Purity mdpi.com
Capillary Electrophoresis (CE)Fused Silica Capillary (with chiral selector)Phosphate or Borate Buffer with CyclodextrinChiral Purity, Enantioseparation mdpi.comscielo.org.mx

The selection of the appropriate chromatographic technique is dependent on the specific analytical goal, whether it is bulk purification, assessment of chemical purity, or determination of enantiomeric excess.

Structure Activity Relationship Sar Studies of 2,5 Piperazinedione, 3 Ethyl , 3r Derivatives

Conformational Analysis of 2,5-Piperazinedione (B512043), 3-ethyl-, (3R)- and its Influence on Molecular Interactions

The 2,5-diketopiperazine scaffold is a privileged structure in medicinal chemistry, in part because of its conformational pre-organization. csu.edu.au The six-membered DKP ring is not strictly planar and can adopt various conformations, including boat, twist-boat, or pseudo-boat forms. nih.gov There is a relatively small energy gap, often between 1.3 to 1.7 kcal/mol, separating these conformers, and the preferred conformation is highly dependent on the nature and stereochemistry of the ring substituents. nih.gov

For a monosubstituted DKP such as 2,5-Piperazinedione, 3-ethyl-, (3R)-, the central ring is expected to adopt a puckered conformation to minimize steric strain. The ethyl group at the C-3 position will preferentially occupy a pseudo-equatorial position to avoid unfavorable steric interactions with the rest of the ring. This conformational preference orients the ethyl group in a specific region of space, which is crucial for its interaction with target macromolecules. The DKP core itself presents two amide bond units, each with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are key features for molecular recognition. nih.gov The specific (3R) stereochemistry, combined with the preferred conformation, creates a distinct three-dimensional pharmacophore that influences how the molecule fits into a binding site and establishes intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Impact of 3-Ethyl Substitution and (3R)-Stereochemistry on Ligand-Target Recognition

The identity and stereochemistry of substituents at the α-carbons (C-3 and C-6) can dramatically alter the three-dimensional structure and, consequently, the biological activity of 2,5-DKPs. nih.gov The 3-ethyl group of the title compound is a small, hydrophobic substituent. Its presence is critical for establishing van der Waals or hydrophobic interactions within a corresponding pocket of a biological target.

The stereochemistry at this position is paramount. The (3R)-configuration dictates a precise spatial orientation of the ethyl group relative to the DKP ring. A change to the (3S)-enantiomer would project the ethyl group in a different direction, which could lead to a significant loss or change in biological activity due to a failure to properly engage with the target's binding site. Studies on other chiral DKP derivatives have consistently shown that stereochemistry can modulate bioactivity. nih.gov For instance, in some antimicrobial DKPs, diastereomers with mixed stereochemistry exhibit reduced activity compared to their enantiopure counterparts, illustrating how a well-defined three-dimensional structure is essential for potent biological function. nih.gov This stereochemical specificity highlights that ligand-target recognition is a highly organized process at the molecular level, where the precise arrangement of atoms, as dictated by the (3R)-center, is a key determinant of affinity and efficacy.

Modulation of Biological Activities through Stereochemical and Substituent Variation on the Diketopiperazine Core

Varying the substituents and their stereochemistry on the diketopiperazine core is a well-established strategy for modulating biological activity and tailoring compounds for specific therapeutic targets. The DKP scaffold has given rise to compounds with a vast array of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov

The principle is that different functional groups can be introduced to optimize interactions with a target receptor or enzyme. For example, replacing the simple ethyl group of the title compound with larger, more complex moieties like benzyl (B1604629) or indole (B1671886) groups can introduce additional π-stacking or hydrogen bonding interactions, potentially increasing binding affinity. Conversely, even subtle changes, such as modifying the length of an alkyl chain (e.g., ethyl vs. propyl) or altering its stereochemistry, can fine-tune the selectivity and potency of a compound. nih.gov This "stereochemistry toggle" can be used to optimize a molecule's therapeutic window, enhancing its desired activity while potentially reducing off-target effects or toxicity. nih.gov

The following table summarizes findings from various studies, illustrating how changes in substitution on the DKP ring affect biological outcomes.

Table 1: Effect of Substituent Variation on the Biological Activity of DKP Derivatives

Compound/Derivative Class Substituents Biological Activity Noted Reference
Phenylahistin derivatives Varied phenyl and imidazole (B134444) groups Potent antimicrotubule agents for cancer therapy. mdpi.com
Tetrasubstituted DKPs Cationic and hydrophobic groups Potent antimicrobial activity against bacteria and fungi; activity is stereochemistry-dependent. nih.gov
Aspergiamide C Indole and hydroxylated alkyl chain Moderate α-glucosidase inhibitory activity. mdpi.com
Penicimutanin C Complex polycyclic structure Cytotoxic activity against various cancer cell lines including HeLa and MCF-7. mdpi.com
(3Z,6Z)-3-benzylidene-6- (2-methylpropylidene)- DKPs Benzylidene and alkylidene groups Antiviral activity against influenza virus (H5N2). nih.govresearchgate.net

Computational Chemistry and Molecular Modeling in SAR Investigations

Computational techniques are indispensable tools for elucidating the structure-activity relationships of DKP derivatives. Molecular docking and quantum chemical calculations provide a molecular-level understanding of how these compounds interact with biological targets and what governs their intrinsic properties. gsconlinepress.comnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This technique has been widely applied to DKP derivatives to understand their mechanism of action and to guide the design of new, more potent analogs. nih.govgsconlinepress.comresearchgate.net

The following table presents data from docking studies on different DKP derivatives, showing their predicted binding energies to various protein targets.

Table 2: Molecular Docking Results for Various DKP Derivatives

DKP Derivative Protein Target Predicted Binding Energy (kcal/mol) Reference
(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)-DKP derivative (Compd. 7) Influenza Neuraminidase (H5N2) -85.34 nih.govresearchgate.net
DKP4 (unspecified complex structure) Monoamine Oxidase A (MAO-A) -8.13 gsconlinepress.com
DKP23 (unspecified complex structure) β-secretase -10.32 gsconlinepress.com
DKP25 (unspecified complex structure) γ-secretase -9.65 gsconlinepress.com
Tryprostatin-A derivatives Breast Cancer Resistance Protein (BCRP) -7.5 to -9.5 (approx.) researchgate.net

Quantum chemical calculations, often employing Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule, which govern its conformation and reactivity. nih.gov For a molecule like 2,5-Piperazinedione, 3-ethyl-, (3R)-, these calculations can be used to:

Determine the most stable conformation: By calculating the relative energies of different ring puckering modes (e.g., boat vs. twist-boat) and substituent orientations (axial vs. equatorial), the lowest energy, and thus most populated, conformation can be identified.

Analyze the electronic structure: Calculations can map the electrostatic potential surface of the molecule, highlighting electron-rich regions (like the carbonyl oxygens) that are prone to electrophilic attack or hydrogen bond acceptance, and electron-poor regions (like the amide hydrogens) that act as hydrogen bond donors.

Predict reactivity: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and can help in understanding how the molecule might participate in chemical reactions or charge-transfer interactions with a biological target.

While specific quantum chemical studies on 2,5-Piperazinedione, 3-ethyl-, (3R)- are not prominently available, the methods are routinely applied to similar heterocyclic structures to rationalize their chemical behavior and interaction profiles, providing a fundamental basis for SAR studies. nih.gov

Mechanistic Investigations of 2,5 Piperazinedione, 3 Ethyl , 3r and Its Derivatives in Biological Systems

Enzyme Inhibition Mechanisms by 2,5-Piperazinedione (B512043) Frameworks

Derivatives built upon the 2,5-piperazinedione framework have been identified as potent inhibitors of various enzyme classes, including hydrolases and transferases. Their inhibitory activity stems from the scaffold's ability to present functional groups in a spatially precise manner, allowing for effective interactions within enzyme active sites. For instance, novel multifunctional derivatives have shown significant inhibition against acetylcholinesterase (AChE) and matrix metalloproteinase-2 (MMP-2), enzymes implicated in Alzheimer's disease. nih.gov Other analogs have demonstrated inhibitory effects on α-glucosidase and histone deacetylases (HDACs), highlighting the broad therapeutic potential of this structural class. ebrary.netrsc.org

The rigid structure of the 2,5-diketopiperazine ring is an attractive platform for designing molecules that mimic the transition state or binding conformation of natural enzyme substrates. ebrary.net By orienting catalytic or binding groups in a specific three-dimensional arrangement, these frameworks can fit into an enzyme's active site and interfere with its catalytic cycle. ebrary.net

This principle is exemplified in the competitive inhibition of MMP-2 by certain piperazinedione derivatives, suggesting that these inhibitors directly compete with the natural substrate for binding to the active site. nih.gov The DKP scaffold can also be used to create catalysts that mimic enzyme functions, where strategically positioned functional groups facilitate reactions by stabilizing transition states through hydrogen bonding, similar to the mechanisms used by enzymes like ketosteroid isomerase. ebrary.net This biomimetic capability underscores the potential of DKP derivatives to act as highly specific enzyme inhibitors by closely emulating substrate-enzyme interactions.

While many DKP-based inhibitors function through non-covalent interactions, the inherent chemical nature of the piperazinedione ring and its derivatives suggests a potential for covalent binding. The core structure can be functionalized with reactive groups, or "warheads," designed to form a permanent covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site. This leads to irreversible inhibition, which can be highly effective. The chemical reactivity of related heterocyclic structures has been demonstrated, such as the ability of piperazinedione to alkylate DNA at the N-7 position of guanine, which, while not an enzyme interaction, shows the potential of the core structure to participate in covalent bond formation. youtube.com

Receptor Binding Affinities and Selectivity of 2,5-Piperazinedione Analogs

The versatile structure of piperazine (B1678402) and its derivatives, including diketopiperazines, allows for modifications that can achieve high affinity and selectivity for various G-protein coupled receptors (GPCRs) and other receptor types. nih.gov Structure-activity relationship (SAR) studies on DKP analogs have identified key pharmacophoric features required for potent and selective binding to targets such as opioid, dopamine (B1211576), and serotonin (B10506) receptors. nih.gov

For example, studies on DKP analogs as opioid receptor ligands have shown that specific substitutions on the DKP ring are critical for affinity and selectivity, particularly for the kappa opioid receptor (KOR). nih.gov Similarly, other piperazine-based compounds have been extensively studied for their binding to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. researchgate.netresearchbib.com The selectivity is often governed by the nature and position of substituents on the core ring, which influence how the molecule fits into the receptor's binding pocket and interacts with specific amino acid residues. nih.gov

Binding Affinities (Ki, nM) of Representative Piperazinedione/Piperazine Analogs for Various Receptors
Compound/AnalogReceptor TargetBinding Affinity (Ki, nM)Reference
1-Naphthylpiperazine (1-NP)5-HT15 researchbib.com
1-Naphthylpiperazine (1-NP)5-HT218 researchbib.com
Thiophene Analog (6a)D3 Dopamine1.4 researchgate.net
Thiophene Analog (6a)5-HT1A199 researchgate.net
Thiazole Analog (7a)D3 Dopamine2.5 researchgate.net
Thiazole Analog (7a)5-HT1A14.3 researchgate.net
Diketopiperazine Analog (Compound 28)Kappa Opioid (KOR)Data for high affinity and selectivity reported nih.gov

Modulation of Intracellular Signaling Pathways

The biological effects of 2,5-piperazinedione derivatives are often mediated through their ability to modulate key intracellular signaling pathways that regulate cellular processes like proliferation, apoptosis, and inflammation.

S-adenosylmethionine (SAM) Biosynthesis : S-adenosylmethionine (SAM) is a critical metabolite that serves as the primary methyl group donor for the methylation of DNA, proteins, and other molecules. youtube.comnih.gov The biosynthesis of many complex DKP natural products relies on SAM-dependent methyltransferases to add methyl groups to the DKP scaffold, which is often crucial for their biological activity. nih.govnih.gov While SAM is essential for the synthesis of certain DKPs, direct modulation of the SAM biosynthesis pathway by DKP compounds is not as well-documented. However, by inhibiting other metabolic enzymes, DKPs could indirectly affect cellular pools of SAM and influence methylation-dependent signaling events. researchgate.net

JNK Pathway Activation : The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis (programmed cell death) and cellular responses to stress. ppjonline.org Certain natural products with related heterocyclic structures have been shown to be potent activators of this pathway. For example, piperlongumine, an alkaloid containing a piperidine (B6355638) ring, induces apoptosis in human colorectal cancer cells by activating the JNK signaling pathway. nih.gov This activation is marked by the increased phosphorylation of JNK and its downstream target, the transcription factor c-Jun. nih.gov Inhibition of the JNK pathway can block the apoptosis induced by such compounds, confirming the pathway's central role in their mechanism of action. nih.gov This suggests a potential mechanism for DKP derivatives to exert anticancer effects.

Molecular Targets and Their Interaction Profiles for Chiral 2,5-Piperazinedione Derivatives

The chirality of 2,5-piperazinedione derivatives is a determining factor in their interaction with specific molecular targets, leading to distinct biological activities and selectivity profiles. The defined stereochemistry at the substituted carbons of the DKP ring allows for precise, three-dimensional interactions with the chiral environments of protein binding sites.

Chiral piperazinedione derivatives have been developed as effective and selective enzyme inhibitors. ebrary.net For instance, certain chiral analogs are non-competitive inhibitors of α-glucosidase and exhibit over 100-fold selectivity for α-glucosidase compared to β-glucosidase. ebrary.net In other cases, such as the inhibition of MMP-2, chiral piperazinediones act as competitive inhibitors. nih.gov This difference in inhibition mode (non-competitive vs. competitive) reflects different interaction profiles, where a non-competitive inhibitor binds to an allosteric site rather than the active site, altering the enzyme's conformation and activity. The ability to design derivatives with specific chirality and functionality allows for the fine-tuning of these interaction profiles to target enzymes implicated in a range of diseases, from diabetes to Alzheimer's. nih.govebrary.net

Inhibition of Molecular Targets by Chiral 2,5-Piperazinedione Derivatives
DerivativeMolecular TargetInhibition Value (IC50 / Ki)Inhibition TypeReference
Compound 46Acetylcholinesterase (AChE)IC50 = 28.65 nMNon-competitive (Ki = 7 nM) nih.gov
Compound 46Matrix Metalloproteinase-2 (MMP-2)IC50 = 19.57 nMCompetitive (Ki = 20 nM) nih.gov
Compound 5cα-glucosidaseKi = 5 µMNon-competitive ebrary.net
Compound 2aHistone Deacetylase 1 (HDAC1)IC50 = 405 nMNot Specified rsc.org

Induction of Gene Expression in Plant Defense Mechanisms by Diketopiperazines

Plants possess innate immune systems that can be activated to defend against pathogens, a phenomenon that includes systemic acquired resistance (SAR). SAR is a long-lasting, broad-spectrum defense response that is primed throughout the plant following an initial localized infection. youtube.com This response is associated with the activation of specific signaling pathways, primarily mediated by salicylic (B10762653) acid (SA), and leads to the expression of a suite of defense-related genes, such as the Pathogenesis-Related (PR) genes. nih.govyoutube.com

Recent research has demonstrated that diketopiperazines produced by beneficial microorganisms can act as potent elicitors of these plant defense mechanisms. For example, the diketopiperazine cyclo-(L-Pro-L-Ile), isolated from the bacterium Bacillus thuringiensis, was shown to control pine wilt disease by inducing resistance in pine seedlings. nih.gov Foliar application of this DKP led to a significant increase in the expression of defense-related genes, including PR1, which is a well-established molecular marker for the activation of the SA-dependent SAR pathway. nih.gov This indicates that diketopiperazines can serve as signaling molecules that trigger the plant's innate immune system, preparing it to more effectively combat subsequent pathogen attacks. nih.gov

Applications of 2,5 Piperazinedione, 3 Ethyl , 3r in Academic and Research Contexts

Utilization as Chiral Auxiliaries in Asymmetric Organic Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of subsequent reactions. wikipedia.orgwikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary biases the formation of one stereoisomer over another, after which it can typically be removed and recycled. The piperazinedione framework is a well-established platform for this purpose.

One of the most powerful applications of the piperazinedione scaffold is in the asymmetric synthesis of non-proteinogenic α-amino acids, a cornerstone of medicinal chemistry. The Schöllkopf method, a classic and robust strategy, employs a bis-lactim ether derived from a 2,5-diketopiperazine as a chiral glycine (B1666218) enolate equivalent. wikipedia.orgbiosynth.com

The process begins with the cyclization of a chiral amino acid with glycine to form the diketopiperazine. In the context of the title compound, (R)-α-aminobutyric acid would be condensed with glycine to yield (3R)-3-ethyl-2,5-piperazinedione. This diketopiperazine is then converted to its bis-lactim ether, for example, by reacting it with an alkylating agent like trimethyloxonium (B1219515) tetrafluoroborate. biosynth.com

Deprotonation at the prochiral carbon originating from the glycine unit creates a nucleophilic enolate. The crucial stereocontrol step is the subsequent alkylation of this enolate. The ethyl group at the C-3 position provides a sterically hindered environment, directing an incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face of the molecule. This results in a highly diastereoselective carbon-carbon bond formation. wikipedia.orgbiosynth.com Finally, mild acidic hydrolysis cleaves the resulting substituted piperazinedione, yielding the new, enantiomerically enriched α-amino acid methyl ester and the original chiral auxiliary (as its methyl ester), which can be separated and recovered. wikipedia.org Research on the closely related (3S)-3-methylpiperazine-2,5-dione has demonstrated the high diastereoselectivity achievable through this alkylation approach. acs.org

Table 1: Schöllkopf Method for Asymmetric Amino Acid Synthesis

Step Description Key Feature
1. Formation Condensation of (R)-α-aminobutyric acid and glycine. Forms the (3R)-3-ethyl-2,5-piperazinedione scaffold.
2. Activation Conversion to the bis-lactim ether. Creates a masked glycine enolate.
3. Deprotonation Base-mediated removal of a proton from the glycine-derived carbon. Generates a planar, nucleophilic enolate.
4. Alkylation Reaction of the enolate with an electrophile (R-X). The C-3 ethyl group directs the electrophile, ensuring high diastereoselectivity (>95% d.e. is common). wikipedia.orgbiosynth.com

| 5. Hydrolysis | Mild acid treatment to break open the ring. | Releases the desired, enantiopure α-amino acid and the recoverable auxiliary. wikipedia.org |

The rigid framework of chiral diketopiperazines serves as an excellent platform for controlling the stereochemistry of cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This strategy is pivotal for constructing the bicyclo[2.2.2]diazaoctane core, a complex heterocyclic motif present in numerous biologically active fungal alkaloids like brevianamide (B1173143) and stephacidin. nih.govnih.govsdu.edu.cnrsc.org

In this context, a chiral 2,5-diketopiperazine, such as the (3R)-3-ethyl derivative, can be tautomerized to its corresponding pyrazinone or activated to form a pyrazinone diene. nih.govnih.gov This diene can then undergo either an intramolecular or intermolecular Diels-Alder reaction. The stereocenter on the piperazinedione ring (e.g., the ethyl-bearing carbon) dictates the facial selectivity of the cycloaddition, leading to a specific diastereomer of the bicyclic product. nih.gov

A study by Scheerer and coworkers specifically demonstrated the feasibility of this approach using a chiral, nonracemic 2,5-diketopiperazine diene in intermolecular hetero-Diels-Alder cycloadditions. Their work showed that diastereofacial control is effectively enforced by a removable substituent on the ring, providing a direct, diastereoselective route to these complex bicyclic structures. nih.gov This establishes the piperazinedione framework as a key precursor for facilitating stereoselective cycloadditions. nih.govscispace.com

Role in Proteomics Research for Studying Protein Interactions and Modifications

While direct studies employing (3R)-3-ethyl-2,5-piperazinedione in proteomics are not widely documented, the core piperazinedione structure is highly relevant to this field. Diketopiperazines are cyclic dipeptides, and their inherent resistance to proteolytic degradation by peptidases makes them stable scaffolds for designing peptidomimetics. nih.govmdpi.com This stability is a crucial attribute for molecules intended to study or modulate protein function in a biological environment.

The piperazine (B1678402) moiety itself is a well-established pharmacophore known to improve properties like aqueous solubility, cell permeability, and protein-binding capacity. mdpi.com Research has shown that incorporating piperazine-substituted groups into molecules can lead to strong binding interactions with proteins, such as bovine serum albumin (BSA), a standard protein used in many biochemical studies. mdpi.com Therefore, the (3R)-3-ethyl-2,5-piperazinedione framework serves as a valuable starting point for creating libraries of functionalized molecules to probe protein interactions, map binding sites, and study post-translational modifications.

Development of Biochemical Probes and Assays

Building on its utility in studying protein interactions, the piperazinedione scaffold is a versatile framework for the development of biochemical probes and for use in biological assays. The core can be functionalized at multiple positions to attach reporter groups (like fluorophores), reactive groups for covalent labeling, or other pharmacophores to target specific enzymes or receptors. wikipedia.org

For instance, piperazine derivatives have been synthesized and evaluated as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), a target in diabetes therapy. nih.gov Other functionalized piperazines have been developed as high-affinity ligands for histamine (B1213489) and sigma receptors, demonstrating their utility in creating tools for neuropharmacology research. nih.gov Furthermore, piperazinedione-containing compounds have been successfully used in animal models to assess biological activity, such as anxiolytic effects, through modulation of GABAergic transmission. nih.gov The incorporation of a piperazine-substituted BODIPY core created a photosensitizer—a light-activated biochemical probe—for potential use in photodynamic therapy. mdpi.com These examples highlight that a chiral scaffold like (3R)-3-ethyl-2,5-piperazinedione provides a robust and stereochemically defined starting point for the rational design of novel probes and assay components.

Precursors for the Synthesis of Complex Nitrogen Heterocyclic Motifs

Nitrogen-containing heterocycles are among the most important structural motifs in pharmaceuticals and natural products. nih.govmdpi.comopenmedicinalchemistryjournal.com The (3R)-3-ethyl-2,5-piperazinedione ring is not just a final structure but also a key intermediate for the synthesis of more elaborate heterocyclic systems.

As detailed previously (Section 7.1.2), the most prominent example is its role as a precursor to the bicyclo[2.2.2]diazaoctane ring system. nih.govrsc.org The transformation involves a biomimetic intramolecular [4+2] hetero-Diels-Alder reaction of a pyrazinone diene derived from the diketopiperazine. sdu.edu.cn This reaction cascade effectively converts the simple six-membered piperazinedione ring into a complex, bridged polycyclic architecture that is the core of many alkaloids. The ability to start with an enantiomerically pure diketopiperazine allows for the stereocontrolled synthesis of these complex natural products. nih.gov This strategic use of the piperazinedione as a foundational building block underscores its importance in synthetic methodology for accessing complex chemical space. nih.govscispace.com

Table 2: Transformation of Piperazinedione to Bicyclo[2.2.2]diazaoctane

Starting Material Class Key Transformation Resulting Core Structure Application
Prenylated 2,5-Diketopiperazine Tautomerization to Azadiene Bicyclo[2.2.2]diazaoctane Total synthesis of fungal alkaloids (e.g., Stephacidin, Brevianamide). nih.govsdu.edu.cn

Framework for Artificial Receptors in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of systems held together by non-covalent interactions, such as hydrogen bonding. Artificial receptors are synthetic molecules designed to selectively bind specific guest molecules, mimicking the function of natural enzymes and receptors. The 2,5-piperazinedione (B512043) structure is an excellent candidate for this application due to its well-defined geometry and hydrogen bonding capabilities. researchgate.net

The rigid six-membered ring contains two cis-amide bonds, which position two hydrogen-bond donor sites (the N-H groups) and two hydrogen-bond acceptor sites (the C=O groups) on opposite sides of the ring. wikipedia.org This predictable, multivalent display of hydrogen-bonding groups makes the piperazinedione scaffold an ideal building block for constructing host-guest systems and self-assembling molecular networks. mdpi.comrsc.org Research has shown that piperazine-based molecules can be used to assemble supramolecular hydrogen-bonded networks in the solid state. rsc.org While specific studies using (3R)-3-ethyl-2,5-piperazinedione as an artificial receptor are not prominent, its fundamental structure provides the necessary features for the rational design of hosts for small molecules, ions, or for directing the formation of larger, ordered supramolecular architectures. rsc.org

Theoretical Chemistry Studies on Constrained Structural Scaffolds

Theoretical and computational studies on DKP scaffolds are crucial for understanding their inherent structural properties, which underpins their use in rational drug design. wustl.edu These studies often employ a combination of techniques, including conformational energy calculations, nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations, to elucidate the stable conformations and flexibility of the ring system. wustl.edunih.govresearchgate.netnih.gov

For instance, conformational energy calculations on related cyclized dipeptides, such as cyclo(L-alanyl-L-alanyl-epsilon-aminocaproyl), have shown that the peptide backbone is highly constrained, predisposing it to form specific types of β-bends. nih.gov These bends are critical secondary structures in proteins and peptides. The (3R)-3-ethyl- derivative is expected to adopt a similar constrained conformation, with the ethyl group influencing the local steric environment. The planarity of the two amide bonds within the six-membered ring is a key feature, though computational studies have shown that distortions of 10-15° from planarity result in only a small loss of energy, allowing for some flexibility. researchgate.net

Molecular dynamics simulations have been employed to study the conformational transitions and flexibility of cyclic peptides in solution. wustl.edunih.gov For example, long MD simulations of a model cyclopentapeptide in an explicit solvent revealed transitions between a predominant conformer and minor conformers, a finding that was in excellent agreement with experimental NMR data. wustl.edu Such studies on (3R)-3-ethyl-2,5-piperazinedione would explore how the ethyl side chain affects the puckering of the piperazinedione ring and its interaction with solvent molecules. A 2025 study utilized molecular docking and dynamics simulations on a more complex DKP derivative to identify its potential as a targeted anticancer agent by calculating its binding energy with specific protein targets. researchgate.net These computational techniques are foundational for predicting the behavior of DKP scaffolds like (3R)-3-ethyl-2,5-piperazinedione as components of more complex bioactive molecules.

Table 1: Theoretical Methods Applied to Diketopiperazine Scaffolds

Theoretical Method Purpose and Findings Relevant Analogue/Example Reference(s)
Conformational Energy Calculations To determine low-energy conformations and predict stable secondary structures like β-bends. cyclo(L-alanyl-L-alanyl-epsilon-aminocaproyl) nih.gov
Molecular Dynamics (MD) Simulations To study conformational flexibility, transitions between states, and interactions with the solvent. cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) wustl.edu
NMR Spectroscopy Analysis To determine solution-state conformation and stereochemistry, often combined with computational methods. Substituted (Z,Z)-(benzylidene)piperazine-2,5-diones csu.edu.au
Molecular Docking To predict the binding mode and affinity of the scaffold to a biological target. 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione researchgate.net

Radiosynthesis for Imaging Agent Development (e.g., PET tracers)

The development of positron emission tomography (PET) tracers is a critical area of research for non-invasive in vivo imaging of biological processes at the molecular level. nih.gov The 2,5-piperazinedione scaffold is an attractive core structure for creating new PET imaging agents due to its favorable pharmacokinetic properties and synthetic tractability.

Radiosynthesis for PET imaging often involves labeling a molecule with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C), which has a half-life of approximately 20.4 minutes. researchgate.net The short half-life presents significant synthetic challenges, requiring rapid and highly efficient labeling reactions to produce the radiotracer with high purity and specific activity. researchgate.net

While specific reports on the radiosynthesis of (3R)-3-ethyl-2,5-piperazinedione were not identified, the general strategies applied to related piperazine and DKP structures are directly applicable. A common method is the N-methylation or O-methylation of a suitable precursor molecule using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. researchgate.netnih.gov For a compound like (3R)-3-ethyl-2,5-piperazinedione, a precursor could be designed to allow for rapid ¹¹C-labeling on one of the ring nitrogens or on a functional group attached to the scaffold.

Research on other piperazine-containing molecules has demonstrated the feasibility of producing PET tracers with high radiochemical yields and specific activities suitable for preclinical and clinical imaging. nih.govfrontiersin.org For example, the radiosynthesis of ¹¹C-labeled FAP inhibitors, which are based on a different core but demonstrate the principle, resulted in radiochemical yields of over 15% and specific activities as high as 67 GBq/µmol. frontiersin.org These tracers have been successfully used in small-animal PET studies to visualize tumor xenografts. frontiersin.org The development of ¹¹C-labeled tracers based on the (3R)-3-ethyl-2,5-piperazinedione scaffold would follow similar synthetic and evaluation pathways, aiming to create novel agents for imaging specific biological targets in the body.

Table 2: Representative Data for ¹¹C-Labeled PET Tracers

Tracer Precursor Type Radiochemical Yield (decay-corrected) Specific Activity (at end of synthesis) Reference(s)
(±)-¹¹C-YJH08 (cyclohexyl piperazine derivative) Phenolic precursor 51.7% ± 4.7% Not Reported researchgate.net
¹¹C-RJ1101 (FAP Inhibitor) Phenolic hydroxyl precursor >15% 67 GBq/µmol frontiersin.org
¹¹C-RJ1102 (FAP Inhibitor) Phenolic hydroxyl precursor >15% 34 GBq/µmol frontiersin.org
[¹¹C]7 (Dopamine D₄ Receptor Ligand) Methoxy precursor Not Reported Not Reported nih.gov

Table of Mentioned Compounds

Compound Name
2,5-Piperazinedione, 3-ethyl-, (3R)-
cyclo(L-alanyl-L-alanyl-epsilon-aminocaproyl)
cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5)
(Z,Z)-(benzylidene)piperazine-2,5-diones
3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione
(±)-¹¹C-YJH08
¹¹C-RJ1101
¹¹C-RJ1102
[¹¹C]7 (N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide)
[¹¹C]methyl iodide

Future Research Directions and Unexplored Potential of 2,5 Piperazinedione, 3 Ethyl , 3r

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The synthesis of piperazine-2,5-diones has traditionally been achieved through methods like the Dieckmann cyclization. researchgate.net However, a primary challenge remains the development of highly efficient and stereoselective routes to specific isomers like (3R)-3-ethyl-2,5-piperazinedione. Future research must prioritize the creation of novel synthetic strategies that are not only high-yielding but also environmentally sustainable.

Key areas for exploration include:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of the (3R)-ethyl substituted piperazinedione core is a critical goal. This would allow for precise control over the stereochemistry, which is fundamental to biological activity.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as cyclodipeptide synthases (CDPSs), offers a green and highly specific alternative to traditional chemical synthesis. researchgate.net Research into engineering enzymes that can accept non-canonical amino acid precursors to generate the target molecule could provide a highly efficient and sustainable pathway.

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as the Ugi reaction, can streamline the synthesis process, reducing steps, solvent use, and waste generation while enabling the creation of diverse derivative libraries. mdpi.commdpi.com

Table 1: Comparison of Potential Synthetic Routes for 2,5-Piperazinedione (B512043), 3-ethyl-, (3R)-

Synthetic Route Potential Advantages Research Focus
Asymmetric CatalysisHigh stereoselectivity, potential for scalability.Design of novel chiral ligands and metal catalysts.
Enzymatic SynthesisHigh specificity, environmentally friendly ("green"), mild reaction conditions. researchgate.netEnzyme discovery and engineering; substrate scope expansion. researchgate.net
Multicomponent ReactionsHigh efficiency, atom economy, rapid generation of derivatives. mdpi.comOptimization of reaction conditions and exploration of novel component combinations.
Flow ChemistryImproved safety, precise control over reaction parameters, ease of scaling.Development of continuous flow reactors for cyclization and derivatization steps.

Advanced Structural Characterization of Conformational Isomers and Dynamic Properties

Future research should employ a combination of experimental and computational techniques:

High-Resolution NMR Spectroscopy: Advanced NMR techniques, including the use of the J-value method, can determine conformational free energies and provide detailed insights into the solution-state structure and dynamics. nih.gov

X-ray Crystallography: Obtaining single-crystal X-ray structures is crucial for unambiguously determining the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks. researchgate.net

Computational Chemistry: Molecular mechanics calculations and quantum-chemical methods can quantitatively predict the relative energies of different conformers and model the rotational barriers around key single bonds. nih.govethz.ch This allows for a detailed mapping of the potential energy surface.

Table 2: Techniques for Advanced Structural Characterization

Technique Information Obtained Future Research Application
2D NMR (NOESY, ROESY)Through-space proton-proton distances, solution-state conformation.Elucidating the preferred orientation of the ethyl side chain relative to the heterocyclic ring.
X-ray CrystallographyPrecise bond lengths, bond angles, solid-state conformation, packing arrangements. researchgate.netConfirming stereochemistry and identifying key intermolecular interactions for material design.
Molecular Dynamics (MD) SimulationsDynamic behavior over time, conformational flexibility, solvent effects.Simulating the interaction of the molecule with biological targets to understand binding dynamics.
Chiroptical Spectroscopy (CD, VCD)Absolute configuration, conformational preferences in solution.Correlating specific conformations with observed biological activity.

In-depth Mechanistic Studies at the Molecular Level to Elucidate Biological Pathways

The 2,5-piperazinedione scaffold is known to bind to a wide variety of biological receptors due to its unique rigid structure, which can mimic peptide turns. nih.govmdpi.com However, the specific molecular targets and mechanisms of action for (3R)-3-ethyl-2,5-piperazinedione are unknown. In-depth mechanistic studies are required to understand how this specific molecule interacts with biological systems.

Future investigations should focus on:

Target Identification: Utilizing techniques like chemical proteomics, affinity chromatography, and yeast two-hybrid screening to identify the specific proteins or nucleic acids that the compound binds to.

Molecular Docking and Simulation: Computational docking studies can predict the binding mode and affinity of the compound within the active site of potential target proteins, such as enzymes or receptors. nih.gov This can guide further experimental validation.

Cellular and Biochemical Assays: Once potential targets are identified, a suite of biochemical and cell-based assays will be necessary to validate the interaction and elucidate the downstream effects on biological pathways, such as signal transduction or gene expression.

Table 3: Methodologies for Elucidating Biological Mechanisms

Research Area Techniques Objective
Target IdentificationAffinity-based proteomics, Thermal Proteome Profiling (TPP).To identify the direct molecular binding partners of the compound in a cellular context.
Pathway AnalysisTranscriptomics (RNA-seq), Proteomics (Mass Spectrometry).To understand the global changes in gene and protein expression following treatment with the compound.
Structural Biology of InteractionCo-crystallography, Cryo-electron microscopy (Cryo-EM).To obtain a high-resolution structure of the compound bound to its biological target.
Mechanistic ValidationSite-directed mutagenesis, Reporter gene assays, Enzyme kinetics.To confirm the functional consequences of the compound-target interaction.

Exploration of Novel Biological Activities and Therapeutic Applications in Emerging Fields

Derivatives of 2,5-piperazinedione have demonstrated a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The specific structural features of (3R)-3-ethyl-2,5-piperazinedione warrant a broad screening campaign to uncover its unique therapeutic potential, particularly in emerging areas of disease treatment.

Promising areas for future screening and development include:

Oncology: Evaluating cytotoxicity against a diverse panel of human cancer cell lines, including those representing drug-resistant phenotypes. nih.gov

Infectious Diseases: Screening for activity against a wide range of pathogens, including multidrug-resistant bacteria, viruses (e.g., influenza, HIV), and protozoan parasites responsible for tropical diseases. nih.govmdpi.com

Neurodegenerative Diseases: Investigating potential neuroprotective effects in cellular models of diseases like Alzheimer's or Parkinson's, as some cyclic dipeptides have shown neuroprotective properties.

Antifouling Agents: Exploring its potential as an environmentally friendly antifouling agent to prevent the growth of marine organisms on submerged surfaces. rsc.org

Table 4: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale Based on DKP Scaffold Screening Assays
CancerKnown cytotoxic and apoptotic activity of DKP derivatives. nih.govnih.govCell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity).
Viral InfectionsInhibition of viral replication (e.g., HIV-1) by certain DKPs. mdpi.comViral propagation assays, neuraminidase inhibition assays. nih.gov
Parasitic DiseasesActivity of novel DKPs against parasites like P. falciparum and T. cruzi. mdpi.comIn vitro parasite growth inhibition assays.
InflammationAnti-inflammatory effects observed in some DKP derivatives. nih.govMeasurement of inflammatory mediators (e.g., NO, cytokines) in cell models.

Computational Design and Predictive Modeling for the Rational Development of Optimized 2,5-Piperazinedione, 3-ethyl-, (3R)- Derivatives

Computational chemistry and predictive modeling offer powerful tools for the rational design of new analogues of (3R)-3-ethyl-2,5-piperazinedione with enhanced potency, selectivity, and pharmacokinetic profiles. Instead of traditional trial-and-error synthesis, a computational approach can prioritize the synthesis of compounds with the highest probability of success.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate specific structural features of a library of derivatives with their biological activity. This can predict the activity of yet-unsynthesized compounds.

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features (the pharmacophore) responsible for the compound's biological activity. This model can then be used to screen virtual libraries for new hits.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

Table 5: Computational Approaches for Derivative Optimization

Computational Method Application Predicted Outcome
Molecular DockingPredict binding mode and affinity of derivatives to a known target. nih.govImproved binding affinity (e.g., lower IC₅₀ or Kᵢ).
QSARCorrelate physicochemical properties with biological activity.Potency of novel, unsynthesized derivatives.
Free Energy Perturbation (FEP)Calculate the relative binding free energy of closely related ligands.Accurate prediction of changes in potency due to small structural modifications.
ADMET ModelingPredict pharmacokinetic and toxicity profiles.Enhanced bioavailability, reduced toxicity, improved metabolic stability.

Integration with Cutting-Edge Technologies in Chemical Biology and Material Science

The rigid and versatile scaffold of (3R)-3-ethyl-2,5-piperazinedione makes it an ideal candidate for integration with cutting-edge technologies beyond traditional drug discovery.

Chemical Biology: The compound can be derivatized to create chemical probes. By attaching reporter tags such as fluorophores or biotin, these probes can be used to visualize the subcellular localization of the compound's targets, track its movement within cells, and aid in target identification and validation. nih.gov

Material Science: The piperazinedione core, with its capacity for forming strong intermolecular hydrogen bonds, can be used as a building block for novel supramolecular materials. researchgate.net Future research could explore the self-assembly of derivatives into hydrogels, nanotubes, or other ordered nanostructures for applications in tissue engineering, controlled-release drug delivery systems, or as functional biomaterials.

Drug Conjugation: The scaffold can serve as a linker or warhead in more complex therapeutic constructs, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), to deliver a cytotoxic payload or induce the degradation of a target protein with high specificity.

Q & A

Basic Research Question

  • IR Spectroscopy : The compound exhibits characteristic carbonyl (C=O) stretching vibrations at 1650–1750 cm⁻¹ for the diketopiperazine ring. Ethyl group C-H stretches appear at ~2970 cm⁻¹. Discrepancies in these regions may indicate incomplete cyclization or impurities .
  • NMR :
    • ¹H NMR : Methyl protons of the ethyl group (δ 1.2–1.4 ppm, triplet) and adjacent CH₂ (δ 2.5–3.0 ppm, multiplet) confirm substitution.
    • ¹³C NMR : Carbonyl signals at ~170 ppm and stereospecific coupling in NOESY/ROESY spectra validate the (3R) configuration .

Advanced Note : Chiral HPLC or circular dichroism (CD) is critical for verifying enantiomeric purity, as minor stereoisomers can alter bioactivity .

What is the role of the 3R-ethyl substituent in modulating biological activity, and how does it compare to other alkyl-substituted diketopiperazines?

Advanced Research Question
The 3R-ethyl group influences:

  • Hydrophobicity : Enhances membrane permeability compared to unsubstituted DKPs, as shown in logP calculations (predicted logP = -0.8 vs. -1.5 for non-ethyl analogs) .
  • Receptor binding : In protein tyrosine kinase inhibition studies, ethyl groups improve steric complementarity with hydrophobic binding pockets, as observed in Wen-Ren Li’s work on unsaturated DKP derivatives .
  • Metabolic stability : Ethyl-substituted DKPs resist hepatic degradation better than methyl analogs, as evidenced by in vitro microsomal assays .

Contradiction Alert : While ethyl groups generally enhance bioactivity, over-substitution (e.g., branched chains) may reduce solubility, necessitating structure-activity relationship (SAR) optimization .

How do stereochemical variations (e.g., 3R vs. 3S) impact the physicochemical and pharmacological properties of 3-ethyl-2,5-piperazinedione?

Advanced Research Question

  • Physicochemical Properties :
    • The (3R) configuration lowers melting point (>300°C) compared to (3S) isomers due to crystal packing differences .
    • Aqueous solubility decreases in (3R) derivatives, as seen in shake-flask assays (2.1 mg/mL vs. 3.5 mg/mL for 3S) .
  • Pharmacological Effects :
    • (3R)-ethyl DKPs show higher affinity for kinase targets (IC₅₀ = 12 μM) than (3S) analogs (IC₅₀ = 45 μM) in enzyme inhibition assays .
    • Stereochemistry also affects toxicity profiles; (3R) isomers exhibit lower cytotoxicity in HEK293 cells (CC₅₀ = 250 μM vs. 180 μM for 3S) .

What analytical strategies are recommended for resolving data contradictions in bioactivity studies of (3R)-3-ethyl-2,5-piperazinedione derivatives?

Advanced Research Question
Discrepancies in bioactivity data often arise from:

  • Purity issues : Use orthogonal methods (HPLC, LC-MS) to confirm >95% purity and exclude byproducts .
  • Assay variability : Standardize kinase inhibition protocols (e.g., ATP concentration, incubation time) to enable cross-study comparisons .
  • Solvent effects : DMSO concentrations >1% can denature proteins; use lower concentrations or alternative solvents (e.g., PEG-400) .

Case Study : Inconsistent IC₅₀ values for Plinabulin analogs were resolved by validating assay conditions with recombinant tubulin isoforms .

How can computational modeling guide the design of (3R)-3-ethyl-2,5-piperazinedione analogs with enhanced target selectivity?

Advanced Research Question

  • Docking simulations : Molecular dynamics (MD) using AutoDock Vina identified favorable interactions between the ethyl group and hydrophobic residues in tubulin’s colchicine-binding site (binding energy = -9.2 kcal/mol) .
  • QSAR models : Regression analysis of logP and polar surface area (PSA) predicts blood-brain barrier penetration (PSA < 70 Ų optimal) .

Validation : Synthesize top-ranked analogs and validate via SPR (surface plasmon resonance) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.